Tert-butyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
Description
Tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate is a chiral carbamate derivative featuring a seven-membered 1,4-oxazepane ring system with a ketone group at the 5-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enable selective reactivity during multi-step reactions . The (R)-configuration at the 6-position introduces stereochemical specificity, which can influence molecular interactions in biological systems or synthetic pathways.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-7-6-15-5-4-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1 |
InChI Key |
FGPPKBOHPNHWQO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCCNC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This reagent reacts with amines to form the corresponding tert-butyl carbamates under mild conditions. The process is scalable and can be carried out in large reactors with appropriate temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions to release the free amine. The compound acts as a protecting group, preventing unwanted reactions at the amine site during multi-step synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate and related compounds:
*Estimated based on analogous structures.
Key Structural and Functional Insights:
Ring Systems and Fusion: The target compound’s 1,4-oxazepane ring lacks aromatic fusion, unlike the benzo-fused oxazepine in or the oxabicyclo system in . Non-fused systems may offer greater conformational flexibility, impacting binding to biological targets.
Substituents and Chirality: The Boc group is a consistent protective moiety across all compounds, enabling amine deprotection in late-stage synthesis. Chirality (R vs. S) at key positions influences stereoselective interactions. For example, the S-configuration in vs. the R-configuration in the target compound may lead to divergent biological activities. Bulky substituents (e.g., norbornane in or cyclopropyl in ) enhance steric effects, which can modulate potency or pharmacokinetic properties.
Synthetic Utility :
- The target compound’s synthesis likely parallels methods for analogous carbamates, such as dehydroiodination (used in ) or coupling reactions (e.g., thiazole formation in ).
- Yields for similar compounds range from 61.5% () to 65% (), reflecting moderate efficiency in multi-step protocols.
Structure-Activity Relationships (SAR): Thiazole-containing derivatives () demonstrate CDK9 inhibition, suggesting that electron-rich heterocycles enhance kinase binding. Benzo-fused systems () may improve membrane permeability due to aromatic hydrophobicity, whereas non-fused oxazepanes (target compound) might prioritize solubility.
Biological Activity
Tert-butyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound, also known by its CAS number 190900-21-1, has a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. It features an oxazepane ring which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to therapeutic effects in neurological disorders.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of this compound have been investigated for their efficacy against cancer cell lines. A study reported on prodrugs derived from 6-diazo-5-oxo-l-norleucine (DON), which showed improved solubility and stability, enhancing their anticancer efficacy while minimizing gastrointestinal toxicity . These findings suggest that modifications in the carbamate structure can lead to significant improvements in therapeutic profiles.
Enzyme Inhibition
Carbamates like this compound are also studied for their role in inhibiting steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. Inhibitors derived from similar frameworks have demonstrated low cytotoxicity while effectively blocking the production of estrogenic steroids . This mechanism positions such compounds as promising candidates for treating hormone-dependent cancers.
Case Studies
- Study on Prodrugs : A recent study synthesized various prodrugs based on DON that included tert-butyl esters. These compounds exhibited high metabolic stability and enhanced tumor delivery capabilities compared to their predecessors .
- Steroid Sulfatase Inhibition : Research focusing on structurally similar compounds demonstrated that modifications could significantly enhance enzyme inhibition potency. Compounds with specific substitutions showed IC50 values in the nanomolar range, indicating strong inhibitory effects against steroid sulfatase .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 190900-21-1 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Mechanism of Action | AChE Inhibition |
| Anticancer Efficacy | High (varies by derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
